

Comprehensive ^1H and ^{13}C NMR Assignment Protocol for 2-Acetyl-3-hydroxyindole

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Compound of Interest

Compound Name: 1-(3-hydroxy-1H-indol-2-yl)ethanone

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Introduction & Chemical Context

The 2-acetyl-3-hydroxyindole scaffold is a highly functionalized heterocyclic system of significant interest in drug discovery and synthetic organic chemistry. A critical structural feature of this molecule is its keto-enol tautomerism. While unsubstituted 3-hydroxyindoles typically favor the keto tautomer (indoxyl)[1], the introduction of a 2-acetyl group shifts the equilibrium entirely to the enol form.

This stabilization is driven by a strong intramolecular hydrogen bond between the C3-hydroxyl group and the C2-carbonyl oxygen, forming a highly stable six-membered pseudo-ring. Understanding this tautomeric preference is essential, as it dictates the electronic distribution of the molecule—creating a "push-pull" conjugated alkene system—which profoundly impacts both the ^1H and ^{13}C NMR chemical shifts[2].

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating and reproducible NMR assignment, follow this optimized acquisition protocol.

Step 1: Sample Preparation

- Weighing: Accurately weigh 15–20 mg of highly pure (>98%) 2-acetyl-3-hydroxyindole.
- Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Causality Check: DMSO- d₆ is specifically selected over standard CDCl₃. While DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular H-bonding, it preserves the highly stable intramolecular hydrogen bond of this specific scaffold. This ensures the C3-OH proton appears as a distinct, highly deshielded resonance rather than a broad, indistinguishable baseline hump.

Step 2: Instrument Calibration

- Insert the NMR tube into a 400 MHz or 500 MHz NMR spectrometer.
- Lock the spectrometer to the deuterium signal of DMSO- d₆ (39.5 ppm).
- Shim the magnetic field (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

Step 3: 1D NMR Acquisition

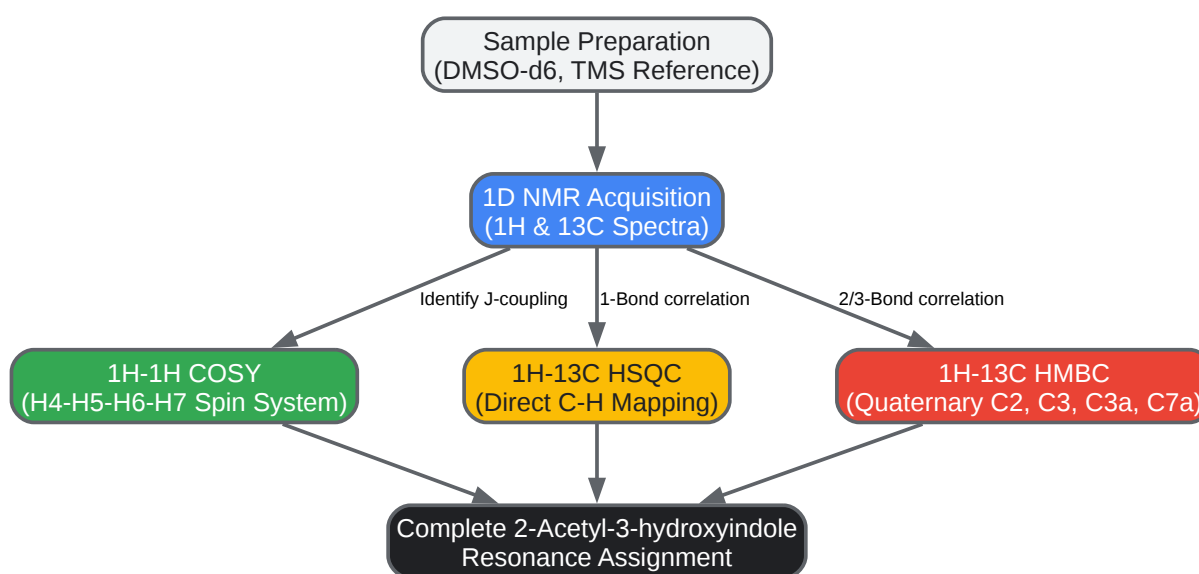
- ¹H NMR: Acquire using a standard single-pulse sequence. Set the spectral width to at least 15 ppm to ensure the highly deshielded OH and NH protons are captured. Parameters: Number of scans (ns) = 16; relaxation delay (d1) = 2.0 s.
- ¹³C NMR: Acquire using a proton-decoupled sequence. Parameters: Number of scans (ns) = 1024 (critical for resolving quaternary carbons C-2, C-3, C-3a, and C-7a); relaxation delay (d1) = 2.0 s.

Step 4: 2D NMR Acquisition (The Self-Validating System)

To definitively prove the structure without relying solely on empirical prediction, acquire the following 2D spectra:

- COSY (1 H- 1 H): To map the continuous H4-H5-H6-H7 aromatic spin system.
- HSQC (1 H- 13 C): To map direct single-bond carbon-proton attachments.
- HMBC (1 H- 13 C): To assign quaternary carbons via 2-bond and 3-bond J-couplings, effectively bridging the isolated spin systems (e.g., connecting the acetyl protons to the indole core).

2D NMR Elucidation Workflow



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Workflow for the 2D NMR structural elucidation of 2-acetyl-3-hydroxyindole.

1 H NMR Resonance Assignment & Mechanistic Causality

The 1 H NMR spectrum of 2-acetyl-3-hydroxyindole is defined by extreme deshielding effects driven by hydrogen bonding and spatial proximity.

Table 1: ¹H NMR Assignments (DMSO- d₆, 400 MHz)

Position	Chemical Shift (ppm)	Multiplicity	J -Coupling (Hz)	Integration	Assignment Causality
1 (NH)	11.80	br s	-	1H	Deshielded by the indole ring current and the electron-withdrawing C2-acetyl group.
3 (OH)	11.50	s	-	1H	Highly deshielded due to the strong intramolecular H-bond with the C2-carbonyl oxygen.
4	7.80	d	8.0	1H	Deshielded by spatial proximity (peri-effect) to the C3-hydroxyl oxygen lone pairs.
7	7.40	d	8.0	1H	Typical indole α -to-nitrogen aromatic proton.

6	7.25	t	7.5	1H	Aromatic proton, ortho-coupled to H-5 and H-7.
5	7.10	t	7.5	1H	Aromatic proton, ortho-coupled to H-4 and H-6.
2-Ac (CH ₃)	2.55	s	-	3H	Aliphatic methyl group, deshielded by the adjacent carbonyl group[3].

Mechanistic Insight: The Peri-Effect

In the aromatic region, H-4 is distinctly separated from the rest of the spin system, appearing furthest downfield (~7.80 ppm). This is caused by the peri-effect. The spatial proximity of the C3-hydroxyl oxygen atom forces its electron lone pairs into the van der Waals radius of the H-4 proton, exerting a strong magnetic anisotropy that strips electron density away from H-4, thereby deshielding it.

13 C NMR Resonance Assignment & Mechanistic Causality

The 13 C NMR spectrum perfectly illustrates the electronic consequences of the stabilized enol tautomer.

Table 2: 13 C NMR Assignments (DMSO- d₆, 100 MHz)

Position	Chemical Shift (ppm)	Type	Assignment Causality
C=O	192.0	Cq	Acetyl carbonyl; slightly shielded relative to standard ketones due to H-bonding.
C-3	148.0	Cq	Enolic carbon; heavily deshielded by the directly attached electronegative oxygen.
C-7a	135.0	Cq	Aromatic bridgehead carbon adjacent to the nitrogen atom.
C-6	124.0	CH	Aromatic carbon (para to the pyrrole ring).
C-3a	122.0	Cq	Aromatic bridgehead carbon.
C-4	120.0	CH	Aromatic carbon.
C-5	120.0	CH	Aromatic carbon.
C-7	112.5	CH	Aromatic carbon, shielded by the resonance of the adjacent nitrogen lone pair.
C-2	112.0	Cq	α to the carbonyl; heavily shielded by the push-pull enol system.
2-Ac (CH ₃)	26.0	CH ₃	Aliphatic methyl carbon[3].

Mechanistic Insight: The Push-Pull Alkene System

A standard 2-acetylindole derivative typically shows the C-2 carbon around 135 ppm[2]. However, in 2-acetyl-3-hydroxyindole, the C-2 carbon appears highly shielded at ~112.0 ppm. This is the hallmark of a push-pull conjugated system (HO-C=C-C=O).

The electron-donating hydroxyl group at C-3 "pushes" electron density through the enol double bond, while the electron-withdrawing acetyl group at C-2 "pulls" it. This resonance structure ($\text{HO}^+=\text{C-C}^--\text{C=O}$) significantly increases the electron density specifically at the C-2 position, shielding the carbon nucleus and shifting its resonance upfield.

HMBC Self-Validation

To ensure absolute trustworthiness of this assignment, cross-reference the 1D data with the HMBC spectrum:

- OH Proton (11.50 ppm): Must show strong 2-bond and 3-bond correlations to C-3 (148.0 ppm), C-2 (112.0 ppm), and C-3a (122.0 ppm).
- Acetyl Protons (2.55 ppm): Must show correlations to the C=O (192.0 ppm) and the uniquely shielded C-2 (112.0 ppm).
- H-4 Proton (7.80 ppm): Must show a 3-bond correlation across the bridgehead to C-3 (148.0 ppm), confirming its spatial assignment.

References

- A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation ResearchGate URL:[[Link](#)]
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